Fmoc-5-hydroxy-L-tryptophan
Overview
Description
Fmoc-5-hydroxy-L-tryptophan: is a derivative of the amino acid tryptophan, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis and research due to its unique properties and reactivity. The molecular formula of this compound is C26H22N2O5, and it has a molecular weight of 442.46 g/mol .
Mechanism of Action
Target of Action
Fmoc-5-hydroxy-L-tryptophan is primarily used as a building block in the synthesis of peptides and proteins . The primary targets of this compound are the amino acid sequences in these peptides and proteins. The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound plays a crucial role in peptide synthesis .
Mode of Action
The Fmoc group in this compound is rapidly removed by base . This allows the amino acid to be incorporated into the peptide chain during synthesis. The Fmoc group is completely stable to treatment with trifluoroacetic acid and hydrogen bromide/acetic acid . This stability allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis. It is used as a building block for the synthesis of peptides and proteins with specific biological properties . The Fmoc group in this compound plays a crucial role in this process .
Result of Action
The result of this compound’s action is the formation of peptides and proteins with specific biological properties . The removal of the Fmoc group allows the amino acid to be incorporated into the peptide chain, resulting in the synthesis of the desired peptide or protein .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc removal and the subsequent incorporation of the amino acid into the peptide chain .
Biochemical Analysis
Biochemical Properties
Fmoc-5-hydroxy-L-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with several enzymes and proteins, including tryptophan hydroxylase, which converts tryptophan to 5-hydroxytryptophan, a precursor to serotonin . The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids . This compound also interacts with indoleamine 2,3-dioxygenase, an enzyme involved in the kynurenine pathway, which metabolizes tryptophan into kynurenine .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the serotonin production pathway in enterochromaffin cells via tryptophan hydroxylase 1 . This compound also impacts the kynurenine pathway in immune and epithelial cells, influencing immune responses and inflammation . Additionally, this compound can modulate the activity of proteins involved in electron transfer, such as cytochrome c oxidase and DNA photolyase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The Fmoc group is rapidly removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This removal allows the amino acid to participate in peptide synthesis and other biochemical reactions. This compound also influences enzyme activity, such as the inhibition of indoleamine 2,3-dioxygenase, which affects tryptophan metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at 4°C, but its stability and activity can be affected by prolonged exposure to higher temperatures or light . Over time, degradation products may form, potentially impacting its effectiveness in peptide synthesis and other applications. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance serotonin production and modulate immune responses without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway and the serotonin production pathway . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which play crucial roles in these pathways . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its localization and accumulation, impacting its activity and function .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-5-hydroxy-L-tryptophan is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. The process involves the following steps:
Fmoc Protection: The amino group of 5-hydroxy-L-tryptophan is protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Coupling: The Fmoc-protected amino acid is then coupled to a resin, which serves as the solid support for the peptide synthesis.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amino group for further reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of green chemistry principles, such as the employment of calcium (II) iodide as a protective agent, has been explored to improve the efficiency and environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-5-hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the indole ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted tryptophan derivatives.
Scientific Research Applications
Chemistry: Fmoc-5-hydroxy-L-tryptophan is used in the synthesis of peptides and proteins, serving as a building block for the construction of complex biomolecules.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and signal transduction pathways. It serves as a probe for investigating the role of hydroxy groups in biological systems .
Medicine: The compound is explored for its potential therapeutic applications, including the development of antimicrobial peptides and other bioactive molecules. Its ability to self-assemble into nanostructures enhances its antibacterial activity, making it a promising candidate for drug development .
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and the study of peptide-based catalysts .
Comparison with Similar Compounds
Fmoc-5-hydroxy-DL-tryptophan: A racemic mixture of the D and L enantiomers of 5-hydroxytryptophan with an Fmoc protecting group.
5-hydroxy-L-tryptophan: The unprotected form of the compound, used in various biochemical studies.
Fmoc-tryptophan: The Fmoc-protected form of tryptophan without the hydroxy group.
Uniqueness: Fmoc-5-hydroxy-L-tryptophan is unique due to the presence of both the Fmoc protecting group and the hydroxy group on the indole ring. This combination allows for selective modifications and reactions, making it a versatile building block for peptide synthesis and research .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJESUTFPMFAV-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189173 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178119-94-3 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178119-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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